3-(4-Methylphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
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Overview
Description
3-(4-Methylphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a pyrrolidine ring and phenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(4-Methylphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the Phenylbutanoyl Group: This step involves the acylation of the pyrrolidine ring with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the oxadiazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
3-(4-Methylphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-Methylphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
3-(4-Methylphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-4-yl)methanol: This compound shares a similar phenyl structure but differs in the heterocyclic ring.
1-(2-Methylphenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl)methanol: Another similar compound with variations in the substitution pattern on the phenyl rings.
1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol: This compound includes a sulfur atom in the structure, providing different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-17-12-14-19(15-13-17)22-24-23(28-25-22)20-10-6-16-26(20)21(27)11-5-9-18-7-3-2-4-8-18/h2-4,7-8,12-15,20H,5-6,9-11,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCXPJKDJKCKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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